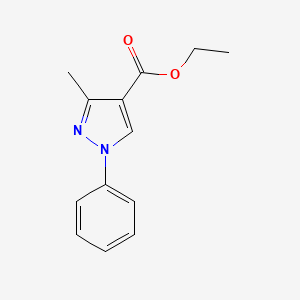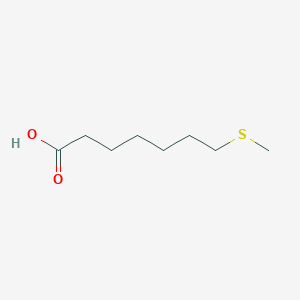
N-(4-aminophenyl)-3-phenylpropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves condensation reactions starting from difluorobenzonitrile, followed by amination and cyclization steps . Similarly, the synthesis of aromatic polyamides and polyimides is based on the condensation of diamines with diacids or dianhydrides . These methods could potentially be adapted for the synthesis of "N-(4-aminophenyl)-3-phenylpropanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular conformation, functional groups, and the overall geometry of the molecules. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using X-ray diffraction, revealing a strong intramolecular hydrogen bond .
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of the synthesized compounds. However, the biological activity studies suggest that these compounds can interact with biological targets, such as cancer cell lines, indicating that they may undergo biochemical reactions within living systems . Additionally, the synthesis of polyamides and polyimides involves chemical reactions that lead to high molecular weight polymers with specific properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. Aromatic polyamides and polyimides exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent and flexible films . The antibacterial and antifungal activities of some synthesized compounds suggest that they have specific interactions with microbial cells . The electronic properties, such as HOMO-LUMO energy gaps, are also investigated using computational methods, providing insights into the stability and reactivity of the compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Amino-substituted benzamide derivatives, including those similar to N-(4-aminophenyl)-3-phenylpropanamide, have been studied for their antioxidant capabilities. These compounds act as powerful antioxidants by scavenging free radicals. Electrochemical studies have shed light on their mechanisms of action, with some derivatives undergoing complex, pH-dependent oxidation processes that contribute to their antioxidant activities (Jovanović et al., 2020).
Anticancer Agents
The synthesis and evaluation of functionalized amino acid derivatives related to N-(4-aminophenyl)-3-phenylpropanamide have indicated potential in designing new anticancer agents. These compounds have demonstrated in vitro cytotoxicity against human cancer cell lines, highlighting their potential use in cancer treatment research (Kumar et al., 2009).
Antifungal Tripeptides
Research involving the computational analysis of antifungal tripeptides, including derivatives related to N-(4-aminophenyl)-3-phenylpropanamide, has provided insights into their molecular properties and reactivity. Such studies assist in the drug design process, potentially leading to the development of new antifungal agents (Flores-Holguín et al., 2019).
Antimicrobial Agents
The evaluation of imines and thiazolidinones derived from related compounds has shown significant antibacterial and antifungal activities. Such findings support the potential use of N-(4-aminophenyl)-3-phenylpropanamide and its derivatives in the development of new antimicrobial agents (Fuloria et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYZMXKUHRMTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588495 | |
| Record name | N-(4-Aminophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-phenylpropanamide | |
CAS RN |
886713-07-1 | |
| Record name | N-(4-Aminophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

